N-(2-Aminophenyl)acetamide
N-(2-Aminophenyl)acetamide
2′-Aminoacetanilide (2-aminoacetanilide, o-aminoacetanilide) can be prepared by the catalytic hydrogenation of 2-nitroacetanilide using 10%Pd/C (palladium/carbon).
Brand Name:
Vulcanchem
CAS No.:
34801-09-7
VCID:
VC21295492
InChI:
InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11)
SMILES:
CC(=O)NC1=CC=CC=C1N
Molecular Formula:
C8H10N2O
Molecular Weight:
150.18 g/mol
N-(2-Aminophenyl)acetamide
CAS No.: 34801-09-7
Cat. No.: VC21295492
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2′-Aminoacetanilide (2-aminoacetanilide, o-aminoacetanilide) can be prepared by the catalytic hydrogenation of 2-nitroacetanilide using 10%Pd/C (palladium/carbon). |
|---|---|
| CAS No. | 34801-09-7 |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | N-(2-aminophenyl)acetamide |
| Standard InChI | InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11) |
| Standard InChI Key | MPXAYYWSDIKNTP-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC=C1N |
| Canonical SMILES | CC(=O)NC1=CC=CC=C1N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator